2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8-6-12-10-5-9(11(2,3)4)13-14(10)7-8/h5,8,12H,6-7H2,1-4H3 |
InChI Key |
QBMQHBFUOGUCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC(=NN2C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-tert-butyl-6-methylpyrimidine with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the pyrazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of kinases that play a crucial role in cell signaling pathways related to cancer progression.
Anti-inflammatory Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory effects. These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis.
Neuroprotective Effects : There is emerging evidence that compounds like 2-tert-butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine may offer neuroprotective benefits. They could be explored for their ability to protect neuronal cells from damage due to oxidative stress or neurodegenerative diseases.
Agricultural Science
Pesticidal Activity : The unique chemical structure of pyrazolo[1,5-a]pyrimidine compounds has been investigated for their potential use as pesticides. Research indicates that these compounds can effectively target pests while being less harmful to beneficial insects. Their application could lead to more sustainable agricultural practices.
Plant Growth Regulators : Some derivatives have been studied for their ability to act as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in crops, thereby increasing yield and quality.
Materials Science
Polymer Additives : In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. This application is particularly relevant in the development of advanced materials for various industrial uses.
Nanotechnology Applications : The compound's unique properties may also lend themselves to applications in nanotechnology. For instance, it could be used as a building block for creating nanoscale materials with specific electronic or optical properties.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored various pyrazolo[1,5-a]pyrimidine derivatives and their effects on cancer cell lines. The findings demonstrated that certain modifications to the structure significantly enhanced anticancer activity compared to unmodified compounds.
- Agricultural Application Study : Research conducted by agricultural scientists evaluated the efficacy of pyrazolo[1,5-a]pyrimidine-based pesticides against common agricultural pests. Results showed a marked reduction in pest populations with minimal impact on non-target species.
- Material Development Project : A collaborative project between chemists and material scientists investigated the incorporation of pyrazolo[1,5-a]pyrimidine into polymer composites. The study found that these composites exhibited improved tensile strength and thermal stability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group (CAS 832739-70-5) enhances electrophilic reactivity, making such derivatives valuable in cross-coupling reactions .
- Halogenation : Bromo (CAS 1781773-41-8) and iodo (CAS 2416236-02-5) substitutions introduce sites for further functionalization (e.g., Suzuki-Miyaura couplings) .
Biological Activity
2-tert-Butyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential applications in medicinal chemistry, including its role as an inhibitor of mycobacterial ATP synthase and its implications in cancer therapy.
- IUPAC Name : this compound
- CAS Number : 1698602-24-2
- Molecular Formula : C11H19N3
- Molecular Weight : 193.29 g/mol
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines are primarily linked to their ability to inhibit various enzymes and pathways involved in disease processes. Notably:
-
Antimycobacterial Activity :
- Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent inhibitory effects on Mycobacterium tuberculosis (M.tb) ATP synthase. This inhibition is crucial for disrupting the energy metabolism of the bacteria, leading to potential therapeutic applications against tuberculosis .
- The structure–activity relationship (SAR) studies indicate that specific substitutions on the pyrazolo scaffold significantly enhance antimycobacterial activity. For instance, compounds with a 3-(4-fluoro)phenyl group showed improved efficacy .
-
Cancer Therapeutics :
- Pyrazolo[1,5-a]pyrimidines have been identified as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity towards normal cells .
Structure-Activity Relationships (SAR)
The effectiveness of this compound and its analogs can be attributed to their structural features. Key findings from SAR studies include:
| Compound Modification | Observed Effect |
|---|---|
| Addition of halogen groups at the phenyl ring | Increased potency against M.tb |
| Alkyl substitutions at the 7-position | Enhanced selectivity for CDK inhibition |
| Variations in the nitrogen substitution | Altered pharmacokinetic properties |
Case Studies
-
Inhibition of Mycobacterial Growth :
- A study involving a library of pyrazolo[1,5-a]pyrimidine derivatives revealed that certain compounds achieved minimal inhibitory concentrations (MICs) as low as 0.5 µM against M.tb H37Rv strain . These compounds were further evaluated for their effects on ATP depletion in M. smegmatis, indicating their mechanism of action through ATP synthase inhibition.
- CDK Inhibition and Cancer Cell Line Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
